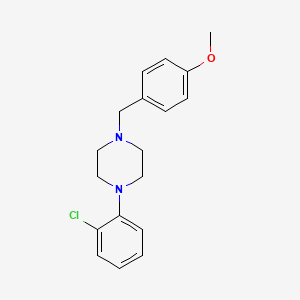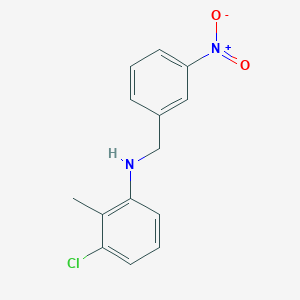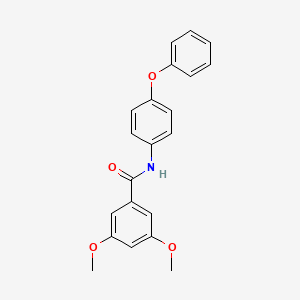
1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine, also known as mCPP, is a psychoactive compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study the effects of serotonin on the central nervous system.
作用机制
MCPP acts on the serotonin receptors in the central nervous system. It has been shown to act as an agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors and as an antagonist at the 5-HT2A receptor. The exact mechanism of action of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine is not fully understood, but it is believed to modulate the release and reuptake of serotonin in the brain.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to increased arousal and anxiety. It has also been shown to decrease the activity of the prefrontal cortex, which can lead to impaired cognitive function.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its ability to selectively activate or block specific serotonin receptors. This allows researchers to study the specific role of each receptor in various physiological and pathological processes. However, one limitation of using 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine is its potential to produce inconsistent results due to its complex mechanism of action and the variability in the response of different individuals.
未来方向
There are several future directions for the use of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in scientific research. One area of interest is the role of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in the treatment of anxiety and depression. Another area of interest is the use of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine as a tool to study the role of serotonin in the development and progression of various neurological disorders. Additionally, there is a need for further research to better understand the mechanism of action of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine, or 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine, is a psychoactive compound commonly used in scientific research to study the effects of serotonin on the central nervous system. Its specific mechanism of action and biochemical and physiological effects make it a valuable tool for studying the role of serotonin in various physiological and pathological processes. While there are limitations to using 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in lab experiments, its potential therapeutic applications and future directions for research make it an important compound to study.
合成方法
The synthesis of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 4-methoxybenzyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The purity of the final product is determined using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
MCPP is commonly used in scientific research to study the effects of serotonin on the central nervous system. It is used as a serotonin receptor agonist and antagonist to investigate the role of serotonin in various physiological and pathological processes. It has been used in studies related to anxiety, depression, and schizophrenia.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSMKXAAVXUMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261161 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)

![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)



